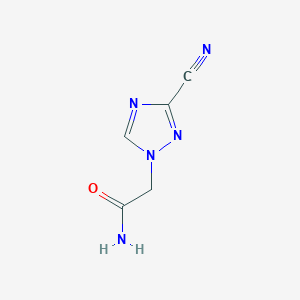

1-(3-シアノ-1H-1,2,4-トリアゾール-1-イル)アセトアミド

説明

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the CAS Number: 1240527-80-3 . It has a molecular weight of 151.13 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The InChI code for 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is 1S/C5H5N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,2H2,(H2,7,11) .Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide are not available, it’s worth noting that 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide include a density of 1.7±0.1 g/cm3, a molar refractivity of 82.4±0.5 cm3, and a polar surface area of 84 Å2 .科学的研究の応用

薬理学: 抗菌剤

1-(3-シアノ-1H-1,2,4-トリアゾール-1-イル)アセトアミドのトリアゾール環は、その抗菌特性で知られています . この化合物は、さまざまな細菌や真菌に対して効果的な新しい抗菌剤の開発に利用できます。フルコナゾールなどの他のトリアゾール系治療薬との構造的類似性は、感染症治療における可能性を示唆しています。

農業: 植物成長調整剤

農業では、トリアゾール誘導体は、ジベレリン生合成に関与する特定の酵素を阻害することによって、植物成長抑制剤として使用されてきました . この化合物は、植物の成長と発達への影響について調査され、より制御された農業慣行につながる可能性があります。

材料科学: ポリマー合成

この化合物に存在するシアノ基とトリアゾール基は、ポリマー合成で利用できる反応点を提供します . これらの機能は、熱安定性の向上や特定の相互作用能力などのユニークな特性を持つ新規ポリマーの開発につながる可能性があります。

環境科学: 汚染修復

トリアゾール環を持つ化合物は、さまざまな汚染物質に結合する能力について研究されており、環境修復の取り組みを支援しています . 1-(3-シアノ-1H-1,2,4-トリアゾール-1-イル)アセトアミドの特定の構造は、環境汚染物質を捕捉して中和するように調整できます。

生化学: 酵素阻害

化合物中のニトリル基は求電子剤として作用し、骨吸収に関与するカテプシンKなどの酵素を潜在的に阻害する可能性があります . これは、生化学的経路の研究や骨粗鬆症などの疾患の治療法の開発における応用を示唆しています。

薬理学: 薬物設計と発見

1-(3-シアノ-1H-1,2,4-トリアゾール-1-イル)アセトアミドは、その構造的特徴により、薬物設計における足場として役立ちます . そのトリアゾールコアは、薬理学的に活性な化合物に見られる一般的なモチーフであり、さまざまな治療効果を持つ新薬の合成における有用性を示しています。

将来の方向性

作用機序

Mode of Action

It is a derivative of 3-cyano-1,2,4-triazole, which is known to have inhibitory effects on cathepsin k . This suggests that 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide might interact with its targets in a similar manner, leading to inhibition of certain biochemical processes.

Biochemical Pathways

Given its structural similarity to 3-cyano-1,2,4-triazole, it may influence similar pathways, potentially affecting the activity of cathepsin k .

生化学分析

Biochemical Properties

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cathepsin K, which is involved in the degradation of collagen and other extracellular matrix proteins . By inhibiting cathepsin K, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide can modulate the breakdown of these proteins, potentially impacting processes such as bone resorption and tissue remodeling. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties.

Cellular Effects

The effects of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, the compound can impact cell growth and survival. Furthermore, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may influence gene expression by binding to specific transcription factors or regulatory elements, thereby modulating the transcription of target genes involved in various cellular processes.

Molecular Mechanism

At the molecular level, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as mentioned earlier with cathepsin K . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may interact with other biomolecules, such as receptors or ion channels, altering their function and downstream signaling pathways. These interactions can lead to changes in cellular responses, including alterations in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

The effects of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide can change over time in laboratory settings. This compound is relatively stable under normal storage conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light . Over time, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may undergo degradation, leading to a decrease in its potency and efficacy. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of considering the stability and degradation of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide in experimental designs.

Dosage Effects in Animal Models

The effects of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of cathepsin K activity and modulation of cell signaling pathways . At higher doses, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage. These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions, such as oxidation and reduction, are catalyzed by cytochrome P450 enzymes, leading to the formation of intermediate metabolites. These metabolites are further conjugated with endogenous molecules, such as glucuronic acid or sulfate, in phase II reactions, resulting in more water-soluble and excretable forms. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics.

Transport and Distribution

The transport and distribution of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may bind to specific proteins, such as albumin or transporters, which facilitate its distribution to different cellular compartments and tissues. The localization and accumulation of this compound can be influenced by factors such as tissue perfusion, binding affinity, and the presence of competing molecules.

Subcellular Localization

The subcellular localization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

2-(3-cyano-1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,2H2,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCWBQIDQSRZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240527-80-3 | |

| Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

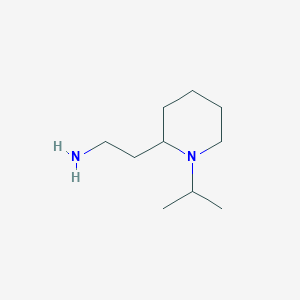

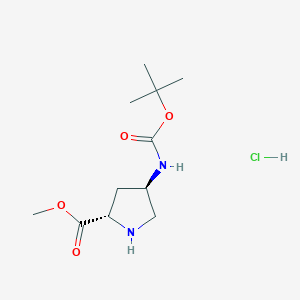

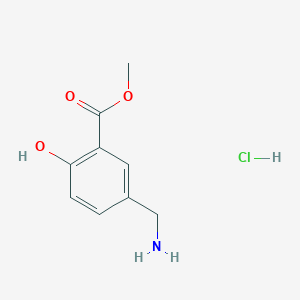

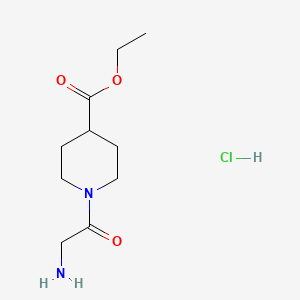

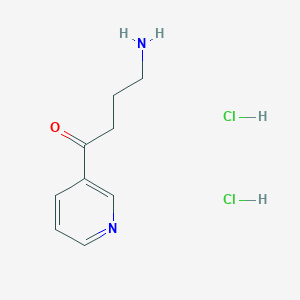

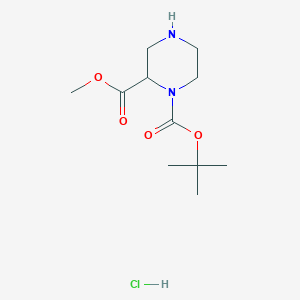

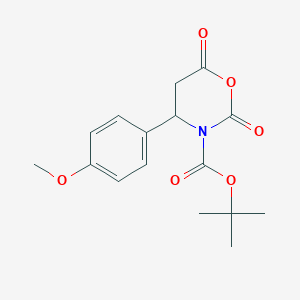

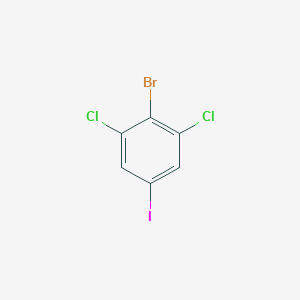

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。